BIS(2-METHOXYETHOXY)METHANE

Catalog No.
S1891910
CAS No.
4431-83-8
M.F
C7H16O4
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIS(2-METHOXYETHOXY)METHANE

CAS Number

4431-83-8

Product Name

BIS(2-METHOXYETHOXY)METHANE

IUPAC Name

1-methoxy-2-(2-methoxyethoxymethoxy)ethane

Molecular Formula

C7H16O4

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3

InChI Key

QWRBKBNCFWPVJX-UHFFFAOYSA-N

SMILES

COCCOCOCCOC

Canonical SMILES

COCCOCOCCOC

Solvent for Organic Synthesis:

2,5,7,10-Tetraoxaundecane (TOU) finds application in scientific research as a solvent for organic synthesis due to several desirable properties. Its ether groups provide polarity for dissolving a wide range of organic compounds, while the aliphatic chain offers good miscibility with non-polar materials []. Additionally, TOU exhibits a high boiling point (245 °C) and low volatility, minimizing evaporative losses during reactions []. Research has explored TOU as a solvent for reactions like Suzuki-Miyaura couplings, Stille couplings, and Heck reactions, demonstrating its effectiveness in various synthetic processes [, ].

Material Science Research:

TOU's ability to dissolve polymers makes it a valuable tool in material science research. Studies have investigated its use in the preparation of polymer films and membranes. TOU can act as a processing solvent for casting polymer solutions, allowing for the formation of uniform and well-defined films []. Additionally, research explores TOU's potential as a solvent for electrolyte solutions in lithium-ion batteries due to its good ionic conductivity and compatibility with electrode materials [].

BIS(2-METHOXYETHOXY)METHANE, also known as 2,5,7,10-tetraoxaundecane, is an organic compound with the molecular formula C7_7H16_{16}O4_4 and a molecular weight of 164.202 g/mol. This compound features a unique structure characterized by two methoxyethoxy groups attached to a central methane unit, which contributes to its properties as a solvent and reagent in various

While considered less toxic than some other solvents, TOU can still present safety hazards. Here are some key points to consider:

  • Mild skin and eye irritant: Direct contact with TOU can cause irritation to the skin and eyes [].
  • Inhalation hazard: Prolonged or repeated inhalation of TOU vapors can irritate the respiratory tract [].
  • Combustible liquid: TOU has a relatively high flash point, but it can still ignite if exposed to heat or open flames [].
Including:

  • Oxidation: This process can convert the compound into carboxylic acids when treated with oxidizing agents such as potassium permanganate.
  • Reduction: Reductive conditions can yield alcohols from BIS(2-METHOXYETHOXY)METHANE, particularly when using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The presence of ether functionalities allows for nucleophilic substitution reactions under appropriate conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

BIS(2-METHOXYETHOXY)METHANE can be synthesized through several methods:

  • Aldol Condensation: A common method involves the condensation of ethylene glycol monomethyl ether with formaldehyde.
  • Etherification: The reaction of methoxyethanol with formaldehyde can also yield this compound.
  • Reflux Conditions: Conducting reactions under reflux with appropriate catalysts can enhance yields and purity .

These methods demonstrate the compound's accessibility for research and industrial applications.

BIS(2-METHOXYETHOXY)METHANE shares similarities with several other compounds, particularly those containing ether functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2,4,7,9-TetraoxadecaneC8_8H18_{18}O4_4Longer carbon chain; higher molecular weight
Bis(2-methoxyethyl) etherC6_6H14_{14}O3_3Similar ether structure; lower molecular weight
Ethylene glycol dimethyl etherC6_6H14_{14}O3_3Commonly used solvent; simpler structure

BIS(2-METHOXYETHOXY)METHANE is unique due to its specific combination of two methoxyethoxy groups which enhances its solubility and reactivity compared to these similar compounds. Its distinct properties make it particularly valuable in both research and industrial applications .

XLogP3

-0.4

UNII

0AU083F9GJ

Other CAS

4431-83-8

Wikipedia

Bis-methoxyethoxy methane

General Manufacturing Information

2,5,7,10-Tetraoxaundecane: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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